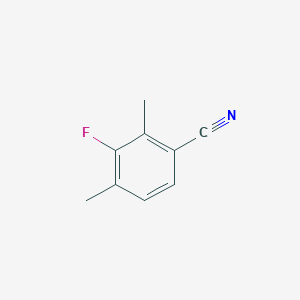

3-Fluoro-2,4-dimethylbenzonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

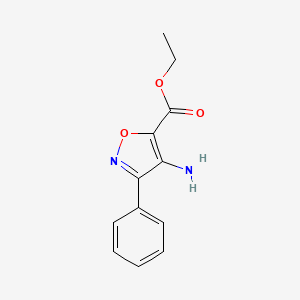

3-Fluoro-2,4-dimethylbenzonitrile is a chemical compound with the molecular formula C9H8FN . It is a solid substance at room temperature .

Molecular Structure Analysis

The molecular structure of 3-Fluoro-2,4-dimethylbenzonitrile consists of a benzene ring with a nitrile group (-CN) and a fluorine atom attached, along with two methyl groups (-CH3). The exact positions of these groups on the benzene ring give the compound its name . A detailed analysis of the molecule’s highest occupied molecular orbitals (HOMO) energy, lowest unoccupied molecular orbitals (LUMO) energy, polarizability, and first order hyperpolarizability has been predicted using quantum chemistry calculations .Physical And Chemical Properties Analysis

3-Fluoro-2,4-dimethylbenzonitrile is a solid substance at room temperature . Its molecular weight is 149.17 . More detailed physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources .Wissenschaftliche Forschungsanwendungen

Structural and Electronic Properties

- Energetic and Structural Study : 3-Fluoro-2,4-dimethylbenzonitrile, along with its isomers, has been studied for its energetic and structural properties. The work involved determining the standard molar enthalpies of formation, vapor-pressure studies, and evaluating the electronic properties through various theoretical and experimental approaches, including UV-vis spectroscopy (M. Ribeiro da Silva et al., 2012).

Spectroscopic Analysis

- Infrared and Raman Spectra : The infrared and Raman spectra of 2,4-dimethylbenzonitriles (including 3-Fluoro-2,4-dimethylbenzonitrile) have been recorded. This study provided insights into the vibrational analysis of these compounds, contributing to a deeper understanding of their molecular structures (T. Sarma, 1986).

Chemical Synthesis and Reactions

- Synthesis Techniques : Various methods have been developed for synthesizing fluoro-substituted benzonitriles, including 3-Fluoro-2,4-dimethylbenzonitrile. These methods involve reactions like nitrification, diazotization, fluorination, and reductive and oxidation reactions, demonstrating the compound's practical importance in developing new pesticides (L. Min, 2006).

- Halogen-Exchange Fluorination : The synthesis of various monofluorobenzonitriles, including 3-Fluoro-2,4-dimethylbenzonitrile, has been achieved through halogen-exchange fluorination. This process demonstrates a versatile approach to introducing fluorine into aromatic compounds (H. Suzuki & Y. Kimura, 1991).

Photophysical Studies

- Study of Charge-Transfer State : Research on the charge-transfer state of 4-dimethylamino-3,5-dimethylbenzonitrile (a related compound) in a free jet provides insights into the photophysical properties of fluorinated benzonitriles. This research contributes to understanding the electronic transitions and fluorescence properties of these compounds (Tsunetoshi Kobayashi et al., 1987).

Wirkmechanismus

Eigenschaften

IUPAC Name |

3-fluoro-2,4-dimethylbenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN/c1-6-3-4-8(5-11)7(2)9(6)10/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGTCUMULHAHWDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C#N)C)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-2,4-dimethylbenzonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3,4-difluorobenzamide](/img/structure/B2773296.png)

![2-bromo-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2773297.png)

![methyl 2-{[(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetyl]amino}benzoate](/img/structure/B2773307.png)

![2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-ethylphenyl)acetamide](/img/structure/B2773308.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2773309.png)

![ethyl 4-[(6-oxo-1H-pyridazine-3-carbonyl)amino]benzoate](/img/structure/B2773313.png)